2-(Pyridin-2-yloxy)acetic acid

Description

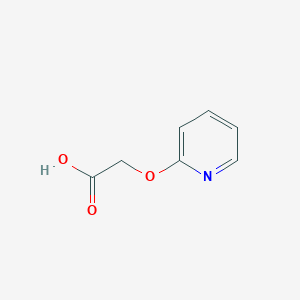

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVYFXLILFDECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355847 | |

| Record name | 2-(pyridin-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-50-0 | |

| Record name | 2-(pyridin-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyridin-2-yloxy)acetic acid (CAS: 58530-50-0)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 2-(Pyridin-2-yloxy)acetic acid. This heterocyclic compound, identified by the CAS number 58530-50-0, represents a valuable scaffold in medicinal chemistry and organic synthesis due to the unique electronic and structural properties conferred by its pyridine ring and ether-linked carboxylic acid moiety.

Core Physicochemical & Structural Properties

This compound is a solid organic compound whose structure is foundational for further chemical elaboration.[1][2] Its key identifiers and properties are summarized below, providing a critical baseline for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 58530-50-0 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₃ | [1][2][4] |

| Molecular Weight | 153.14 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Melting Point | 112-113 °C | [4] |

| Boiling Point | 283.8±15.0 °C (Predicted) | [4] |

| Density | 1.300±0.06 g/cm³ | [4] |

| pKa | 2.01±0.10 (Predicted) | [4] |

| InChIKey | NLVYFXLILFDECX-UHFFFAOYSA-N | [1][4] |

| SMILES | OC(=O)COC1=CC=CC=N1 | [1] |

Synthesis and Purification: A Validated Protocol

The principal and most efficient route for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method is favored for its reliability and scalability.

Synthesis Rationale and Mechanism

The synthesis involves the deprotonation of 2-hydroxypyridine to form a potent pyridin-2-olate nucleophile. This nucleophile then attacks an electrophilic halo-acetic acid ester, such as ethyl bromoacetate. The choice of a base is critical; a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is typically used to ensure complete deprotonation of the hydroxyl group. The reaction is followed by saponification (hydrolysis) of the resulting ester under basic conditions to yield the final carboxylic acid product. The use of an ester derivative of bromoacetic acid in the initial step is a key experimental choice to prevent an acid-base side reaction between the carboxylic acid of the reagent and the basic pyridin-2-olate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-hydroxypyridine and ethyl bromoacetate.

Materials:

-

2-Hydroxypyridine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Ether Formation a. To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq). b. Add anhydrous DMF to the flask to create a stirrable suspension. c. Stir the mixture at room temperature for 30 minutes to facilitate salt formation. d. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension. e. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. After completion, cool the mixture to room temperature and pour it into cold water. g. Extract the aqueous layer three times with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-(pyridin-2-yloxy)acetate.

-

Step 2: Saponification and Isolation a. Dissolve the crude ester from the previous step in a mixture of ethanol and water. b. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight. c. Monitor the hydrolysis by TLC until the starting ester is fully consumed. d. Remove the ethanol under reduced pressure. e. Carefully acidify the remaining aqueous solution to a pH of ~3-4 with concentrated HCl. A precipitate should form. f. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. g. Collect the solid product by vacuum filtration, washing with cold water. h. Dry the solid under vacuum to yield this compound.

Self-Validation and Characterization:

-

Purity: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). Commercial suppliers often guarantee purity of >95%.[2]

-

Identity: The structure should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. Mass spectrometry can be used to verify the molecular weight (153.14 g/mol ).[2][4]

Applications in Research and Drug Development

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structure is of significant interest. The pyridine heterocycle is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

A Versatile Scaffold for Compound Libraries

The primary application of this compound is as a chemical intermediate or building block. Its carboxylic acid functional group serves as a reactive handle for amide bond formation, esterification, or other conjugations, allowing for the systematic synthesis of derivative libraries. These libraries can then be screened against various biological targets.

Potential as a Bioactive Agent

Drawing parallels from its structural isomers provides insight into its potential applications:

-

Anti-inflammatory Activity: The related isomer, 2-(Pyridin-4-yloxy)acetic acid, has been investigated for anti-inflammatory and analgesic effects, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[7][8] This suggests that the 2-yloxy isomer could be a starting point for developing novel anti-inflammatory agents.

-

Enzyme Inhibition: The core structure is similar to scaffolds used to develop enzyme inhibitors. For example, derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid are explored as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance.[9]

-

Antiproliferative Agents: Pyridine derivatives are widely studied for their antitumor properties.[6] The this compound scaffold can be elaborated to explore interactions with kinases or other targets relevant to cancer biology.

Drug Discovery Screening Workflow

Sources

- 1. This compound | CAS 58530-50-0 [matrix-fine-chemicals.com]

- 2. aceschem.com [aceschem.com]

- 3. 58530-50-0|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy 2-(Pyridin-4-yloxy)acetic acid | 58530-47-5 [smolecule.com]

- 8. 2-(Pyridin-4-yloxy)acetic acid (58530-47-5) for sale [vulcanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"2-(Pyridin-2-yloxy)acetic acid" molecular weight

An In-Depth Technical Guide to 2-(Pyridin-2-yloxy)acetic acid: Properties, Synthesis, and Characterization

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 58530-50-0), a heterocyclic building block with significant potential in pharmaceutical and materials science research. This guide moves beyond basic data to explore the causality behind its synthesis and analytical validation, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring linked via an ether bridge to an acetic acid moiety. This unique architecture imparts specific chemical characteristics that are crucial for its application as a synthetic intermediate. The nitrogen atom in the pyridine ring acts as a mild base and a hydrogen bond acceptor, while the carboxylic acid group provides a key site for amide bond formation, esterification, or salt formation.

Key Identifiers and Molecular Weight

The fundamental quantitative descriptor for any chemical entity is its molecular weight, which is foundational for all stoichiometric calculations in synthesis and analysis.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 58530-50-0 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₃ | [1][3][5] |

| Molecular Weight | 153.14 g/mol | [2][3][5] |

| Exact Mass | 153.0426 g/mol | [5] |

Physicochemical Data

The physical properties of the compound dictate its handling, purification, and formulation. The melting point suggests it is a stable solid at room temperature, and its predicted pKa indicates it is a relatively strong organic acid.

| Property | Value | Significance in Research |

| Melting Point | 112-113 °C | Defines the solid-state stability and provides a key purity indicator.[5] |

| Density | 1.300 ± 0.06 g/cm³ | Important for process scale-up and formulation calculations.[5] |

| pKa (Predicted) | 2.01 ± 0.10 | The low pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the pyridyloxy group, affecting its reactivity and solubility in aqueous media at different pH values.[5] |

| XLogP3 (Predicted) | 3.08870 | Suggests moderate lipophilicity, which is a critical parameter in drug design for membrane permeability.[5] |

Molecular Structure Visualization

The 2D structure of this compound is fundamental to understanding its reactivity and intermolecular interactions.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction is favored for its high efficiency and straightforward execution.

Causality: The choice of a strong base, such as sodium hydride (NaH), is critical. It deprotonates the hydroxyl group of 2-hydroxypyridine, forming a highly nucleophilic pyridin-2-olate anion. This anion then readily attacks the electrophilic carbon of an ethyl bromoacetate molecule, displacing the bromide leaving group. The subsequent hydrolysis of the ester under basic conditions yields the final carboxylic acid product. This two-step approach prevents self-condensation and ensures a high yield. A similar methodology is established for its isomer, 2-(pyridin-4-yloxy)acetic acid.[6]

Experimental Workflow: Synthesis

Sources

A Comprehensive Technical Guide to the Melting Point of 2-(Pyridin-2-yloxy)acetic Acid for Pharmaceutical Development

Introduction: The Critical Role of a Fundamental Physicochemical Property

In the landscape of pharmaceutical research and development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. Among the fundamental physicochemical properties, the melting point stands as a critical gatekeeper for purity, identity, and solid-state stability. This guide provides an in-depth technical exploration of the melting point of 2-(Pyridin-2-yloxy)acetic acid (CAS No: 58530-50-0), a key heterocyclic compound. For researchers, scientists, and drug development professionals, understanding the nuances of its melting behavior is not merely a procedural step but a foundational element in ensuring the quality, safety, and efficacy of potential therapeutics. A sharp and consistent melting point is a primary indicator of a pure substance, while a depressed and broad melting range often signals the presence of impurities.[1][2] This document will delve into the experimentally determined melting point of this compound, the rigorous methodologies for its accurate determination, the various factors that can influence its value, and its broader implications in the pharmaceutical context.

Physicochemical Profile of this compound

This compound is a crystalline solid with the molecular formula C₇H₇NO₃. Its structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, imparts specific chemical characteristics that are crucial for its biological activity and formulation.

| Property | Value | Source |

| CAS Number | 58530-50-0 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 112-113 °C | |

| Boiling Point (Predicted) | 283.8 ± 15.0 °C | |

| Density | 1.300 ± 0.06 g/cm³ | |

| pKa | 2.01 ± 0.10 |

The Science of Melting: Methodologies and Best Practices

The determination of a melting point is a foundational technique in organic chemistry, providing insights into the identity and purity of a crystalline solid.[3][4] For a compound like this compound, an accurate and reproducible melting point is a key quality control parameter.

Capillary Melting Point Method: A Cornerstone of Analysis

The most common and accessible method for determining the melting point of a crystalline organic compound is the capillary tube method.[5][6] This technique is recognized by major pharmacopeias, including the United States Pharmacopeia (USP).[7][8][9]

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dry and in a fine powdered form.[5] If necessary, gently crush the crystals in a mortar and pestle.

-

Introduce the powdered sample into a capillary tube (typically 0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[8] Tapping the sealed end of the tube on a hard surface will help pack the sample.[6]

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus (e.g., Mel-Temp or a Thiele tube with a suitable heating bath fluid like light paraffin or silicone oil).[9]

-

Insert the capillary tube into the heating block or attach it to the thermometer.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point of 112°C.[6][7][10]

-

Reduce the heating rate to a slow and steady 1°C per minute.[6][11][12] This slow rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[11]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point).[1][12] This range is the melting point of the sample.

-

-

Reporting:

-

The melting point should be reported as a range, for instance, 112.1-112.9°C. A narrow range (0.5-1.0°C) is indicative of high purity.[1]

-

Differential Scanning Calorimetry (DSC): A Deeper Thermal Insight

For a more quantitative analysis of the melting process, Differential Scanning Calorimetry (DSC) is the method of choice.[13][14] DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique not only provides a precise melting point but also quantifies the enthalpy of fusion, which is the energy required to melt the solid.

A typical DSC thermogram for a pure crystalline solid like this compound would show a sharp endothermic peak, with the peak maximum corresponding to the melting point. The area under the peak is proportional to the enthalpy of fusion. DSC is also invaluable for detecting polymorphism, where a compound can exist in multiple crystalline forms, each with a distinct melting point and thermal profile.[13][15]

Factors Influencing the Melting Point: A Scientist's Perspective

The experimentally observed melting point is not an immutable constant but can be influenced by several factors. A thorough understanding of these is crucial for accurate interpretation of results.

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice of the solid, which requires less energy to break the intermolecular forces.[16] This results in a melting point depression and a broadening of the melting range .[1][16][17] The mixed melting point technique, where the sample is mixed with a known pure standard, is a classic method to confirm identity and purity. If there is no depression in the melting point of the mixture, the unknown sample is likely the same as the pure standard.[1]

-

Heating Rate: As previously mentioned, a fast heating rate can lead to an artificially elevated and broad melting range because the heat transfer to the sample lags behind the thermometer reading.[11] Adherence to a slow heating rate of approximately 1-2°C per minute near the melting point is essential for accuracy.[10][12]

-

Polymorphism: The existence of different crystalline forms, or polymorphs, is a critical consideration in the pharmaceutical industry.[18][19][20] Polymorphs of the same compound can have different crystal lattice arrangements, leading to different melting points, solubilities, and ultimately, bioavailability.[18][21] Characterizing and controlling the polymorphic form of an API is a regulatory requirement.

-

Sample Preparation: The sample must be finely powdered and tightly packed in the capillary tube to ensure uniform heat distribution.[5]

The Significance of Melting Point in Drug Development

In the context of drug development, the melting point of this compound is far more than a simple physical constant. It is a critical quality attribute with far-reaching implications.

-

Purity Assessment and Quality Control: As a primary indicator of purity, the melting point is a routine quality control test for both the API and its intermediates.[3][4][22] A sharp melting point within the specified range provides confidence in the material's quality.

-

Identification: The melting point serves as a preliminary identification test for a compound.[1][3] By comparing the experimentally determined value with the literature value, a researcher can gain confidence in the identity of a synthesized or isolated compound.

-

Thermal Stability: The melting point provides an initial indication of the thermal stability of a compound.[3][4] However, it is important to note that some compounds may decompose at or below their melting point. Pyridine carboxylic acids are generally stable but can undergo decarboxylation at elevated temperatures.[23][24] Further analysis using techniques like Thermogravimetric Analysis (TGA) is recommended to fully characterize the thermal decomposition profile.[13][25][26] TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures.[14][27]

-

Formulation Development: The melting point influences the choice of formulation strategies. For instance, a low melting point may preclude certain high-temperature manufacturing processes. It is also a key parameter in the development of amorphous solid dispersions, a common technique to enhance the solubility of poorly soluble drugs.

Conclusion: A Foundational Pillar of Pharmaceutical Science

The melting point of this compound, determined to be 112-113 °C, is a fundamental and indispensable parameter in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has underscored that the determination of this value is a meticulous process, governed by established protocols and influenced by a variety of factors. For the drug development professional, a comprehensive understanding of the melting point and its underlying principles is not merely academic; it is a practical and necessary tool for ensuring the purity, identity, stability, and ultimately, the quality of the final pharmaceutical product. The rigorous application of techniques like capillary melting point determination and DSC, grounded in the authoritative standards of pharmacopeias, forms a self-validating system that upholds the integrity of the scientific process and the safety of future medicines.

References

- How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone. [Link]

- Melting Point and Thermometer Calibr

- USP 741 Melting Point or Range. Scribd. [Link]

- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

- Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

- What Factors Affect Melting Point?. Sciencing. [Link]

- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

- Determination of Melting Point. ScienceGeek.net. [Link]

- Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

- Measuring the Melting Point. Westlab Canada. [Link]

- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

- Melting Point Test.

- Video: Melting Point Determination of Solid Organic Compounds. JoVE. [https://www.jove.

- Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

- General Chapters: <741> MELTING RANGE OR TEMPER

- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

- Melting Point Determination.

- The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH. [Link]

- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]

- [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed. [Link]

- Melting point testing as per USP 741. YouTube. [Link]

- (PDF) Polymorphism in Pharmaceutical Compounds.

- (PDF) Pyrolysis of Carboxylic Acids.

- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)

- Recrystallization and Crystalliz

- Recrystallization1. University of Missouri–St. Louis. [Link]

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous. pubs.rsc.org. [Link]

- How to Purify an organic compound via recrystallization or reprecipitation?.

- (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...

- Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M

- What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]

- DSC vs TGA: A Simple Comparison Guide.

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. mt.com [mt.com]

- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. westlab.com [westlab.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. scribd.com [scribd.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uspbpep.com [uspbpep.com]

- 10. youtube.com [youtube.com]

- 11. mt.com [mt.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mt.com [mt.com]

- 14. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 15. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencing.com [sciencing.com]

- 17. Melting Point Test - CD Formulation [formulationbio.com]

- 18. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 20. researchgate.net [researchgate.net]

- 21. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resolvemass.ca [resolvemass.ca]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

"2-(Pyridin-2-yloxy)acetic acid" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Pyridin-2-yloxy)acetic Acid in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. In the absence of extensive published quantitative solubility data, this document synthesizes information based on the compound's fundamental physicochemical properties to predict its behavior across a spectrum of common organic solvents. Crucially, this guide offers field-proven, step-by-step experimental protocols for researchers to accurately and reliably determine solubility in their own laboratory settings. The methodologies are designed to be self-validating, ensuring the generation of high-quality, reproducible data critical for applications ranging from reaction optimization to drug formulation.

Introduction: The Significance of Solubility for this compound

This compound is a bifunctional molecule incorporating a pyridine ring, an ether linkage, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Understanding its solubility is not an academic exercise; it is a critical parameter that dictates the compound's utility and application. For the synthetic chemist, solubility governs the choice of reaction media, influences reaction kinetics, and is paramount for purification via crystallization. For the drug development professional, solubility in both aqueous and organic media is a primary determinant of a compound's potential bioavailability and the feasibility of its formulation into a viable therapeutic.

This guide will delve into the molecular attributes that govern the solubility of this compound, provide a predictive framework for its behavior in various solvent classes, and equip the researcher with robust protocols for empirical solubility determination.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The principle of "like dissolves like" serves as a useful heuristic, meaning substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] The key physicochemical properties of this compound are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Melting Point | 112-113 °C | [3] |

| pKa (pyridinium) | 2.01 ± 0.10 | [3] |

| pKa (carboxylic acid) | ~3.5 (estimated) | [5] |

| XLogP3 | 3.09 | [3] |

| Polar Surface Area | 90.52 Ų | [3] |

Analysis of Physicochemical Drivers of Solubility:

-

Polarity and Hydrogen Bonding: The molecule possesses significant polarity. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen and ether oxygen act as hydrogen bond acceptors.[5] This suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding (protic solvents).

-

Acid/Base Character (pKa): With two ionizable centers, the compound's solubility can be dramatically influenced by pH. The pyridine nitrogen (pKa ≈ 2) can be protonated under strongly acidic conditions, forming a cationic pyridinium salt. The carboxylic acid (estimated pKa ≈ 3.5) will deprotonate under basic conditions to form an anionic carboxylate.[3][5] Both salt forms would be expected to have significantly higher solubility in polar solvents compared to the neutral molecule.

-

Lipophilicity (LogP): The XLogP3 value of 3.09 suggests a notable degree of lipophilicity, arising from the aromatic pyridine ring.[3] This characteristic indicates that while the polar groups will dominate interactions with polar solvents, the molecule is not entirely lipophobic and may exhibit some solubility in less polar organic solvents like dichloromethane. It is worth noting that for the related isomer, 2-(Pyridin-4-yloxy)acetic acid, a much lower calculated logP of 0.89 has been reported, highlighting the sensitivity of this prediction to the substituent position.[5]

-

Melting Point: The relatively high melting point of 112-113 °C is indicative of strong intermolecular forces (likely hydrogen bonding and π-stacking) in the solid crystal lattice.[3] A significant amount of energy, provided by favorable solvent-solute interactions, is required to overcome these lattice forces for dissolution to occur.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on the analysis of its physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen. Solubility in water will be pH-dependent.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The molecule's lipophilic character (from the pyridine ring) allows for some interaction, but the high polarity of the acid group limits high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF may show some solubility due to its polarity, but diethyl ether is likely a poor solvent. |

| Aromatics | Toluene | Very Low | Mismatch in polarity. While π-stacking is possible, it is unlikely to overcome the strong polar interactions required for dissolution. |

| Aliphatics | Hexane, Heptane | Insoluble | Significant polarity mismatch; intermolecular forces are incompatible.[2] |

Rigorous Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal "shake-flask" method, which is considered a gold standard for determining equilibrium solubility.[6] This methodology is designed to be self-validating by ensuring equilibrium is reached.

Objective:

To accurately determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.[7]

Materials:

-

High-purity (>98%) this compound

-

Analytical grade organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible material like PTFE or nylon)

-

Oven or rotary evaporator

Caption: Experimental workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

To a series of glass vials, add an excess amount of solid this compound. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 50-100 mg of solid.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure a stable state.

-

Trustworthiness Check: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand in the constant temperature bath for at least 30 minutes for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial.[7] This step is critical to remove any microscopic undissolved particles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature safely below the compound's melting point or by using a rotary evaporator under reduced pressure.

-

Once the solvent is fully removed, cool the vial in a desiccator to prevent moisture uptake and weigh it again.

-

The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula:

-

S (mg/mL) = Mass of residue (mg) / Volume of supernatant sampled (mL)

-

-

Conclusion: A Practical Framework for Application

For researchers, scientists, and drug development professionals, the true value lies in the ability to generate reliable, application-specific data. The detailed shake-flask protocol provided in this guide offers a trustworthy and reproducible method for determining the solubility of this compound in any solvent of interest. Adherence to this protocol will ensure the generation of high-quality data, enabling informed decisions in process development, purification, and formulation, thereby accelerating research and development timelines.

References

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

- ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- General Chemistry Laboratory.

- Khan Academy. Solubility of organic compounds. [Link]

- PubChem. 2-Pyridineacetic acid. [Link]

- PubChem. 2-(Pyridin-3-yloxy)acetic acid. [Link]

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

- Google Patents. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

- OSTI.GOV.

Sources

Introduction: The Strategic Importance of the Pyridinyloxy Acetic Acid Scaffold

An In-Depth Technical Guide to 2-(Pyridin-2-yloxy)acetic acid: Synthesis, Properties, and Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 2-pyridone-containing heterocycle is one such scaffold, prized for its capacity to act as a hydrogen bond donor and acceptor, its metabolic stability, and its favorable physicochemical properties like aqueous solubility and lipophilicity.[1] this compound, a molecule that integrates this privileged pyridine motif with an ether-linked acetic acid side chain, represents a versatile building block for the development of novel therapeutic agents. The ether linkage provides conformational flexibility, while the carboxylic acid group offers a critical site for hydrogen bonding and salt formation, significantly influencing the compound's pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and an exploration of its potential applications in drug discovery, grounded in the known bioactivity of its structural analogs.

PART 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: this compound[2]

-

Common Synonyms: (2-Pyridinyloxy)acetic acid, Acetic acid, 2-(2-pyridinyloxy)-[2][3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [3] |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | 283.8 ± 15.0 °C (Predicted) | [3] |

| Density | 1.300 ± 0.06 g/cm³ | [3] |

| pKa | 2.01 ± 0.10 (Predicted) | [3] |

| InChI Key | NLVYFXLILFDECX-UHFFFAOYSA-N | [2][3] |

| SMILES | OC(=O)COC1=CC=CC=N1 | [2] |

PART 2: Synthesis and Workflow

The primary route for synthesizing pyridinyloxy acetic acids is through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method is efficient and scalable, making it suitable for both laboratory research and industrial production.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 2-hydroxypyridine and a haloacetic acid ester, followed by hydrolysis.

Step 1: Deprotonation of 2-Hydroxypyridine

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

-

Causality: The base is essential for deprotonating the hydroxyl group of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). This creates the more nucleophilic pyridin-2-olate anion, which is required to attack the electrophilic carbon in the next step. A polar aprotic solvent is chosen to solvate the cation without interfering with the nucleophile.

Step 2: Nucleophilic Substitution

-

Procedure: To the solution containing the pyridin-2-olate anion, add ethyl chloroacetate (1.1 eq) dropwise. The reaction mixture is then heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Causality: This is the core Sₙ2 reaction. The pyridin-2-olate attacks the carbon atom bearing the chlorine, displacing the chloride leaving group to form the ether linkage. Using an ester of chloroacetic acid protects the carboxylic acid from participating in side reactions. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 3: Saponification (Ester Hydrolysis)

-

Procedure: After cooling the reaction mixture to room temperature, add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) or potassium hydroxide (KOH). The mixture is stirred at room temperature or gently heated for 1-2 hours to hydrolyze the ester.

-

Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester to cleave the ester bond, yielding the sodium salt of the target carboxylic acid and ethanol.

Step 4: Acidification and Isolation

-

Procedure: Cool the mixture in an ice bath and carefully acidify with a mineral acid, such as 1N HCl, until the pH is approximately 2-3. The desired product, this compound, will precipitate out of the solution as a solid.

-

Causality: Acidification protonates the carboxylate salt, rendering the final product neutral and significantly less soluble in the aqueous medium, which forces its precipitation.

Step 5: Purification

-

Procedure: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain dissolved in the mother liquor.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

PART 3: Applications and Potential Mechanism of Action

While direct and extensive research on this compound is emerging, significant insights can be drawn from its close structural isomer, 2-(pyridin-4-yloxy)acetic acid, which has demonstrated notable bioactivity.

Potential Therapeutic Applications

-

Anti-Inflammatory Agent: The structural analog, 2-(pyridin-4-yloxy)acetic acid, is a potent inhibitor of pro-inflammatory cytokines, including TNF-α and IL-6, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively, in human monocytes.[5] This activity is attributed to its interaction with cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins that mediate inflammation.[5] Given the conserved pharmacophoric features, this compound is a strong candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).

-

Antimicrobial Applications: Derivatives of pyridine have shown broad-spectrum antimicrobial activity.[6] The 4-yloxy isomer is active against pathogens like S. aureus (MRSA) and M. tuberculosis.[5] The nitrogen atom in the pyridine ring can coordinate with metal ions essential for bacterial enzyme function, while the overall lipophilicity allows for membrane penetration.

-

Herbicidal Activity: As a synthetic auxin mimic, 2-(pyridin-4-yloxy)acetic acid can disrupt plant cell growth, making it an effective herbicide against broadleaf weeds.[5] This mode of action is common for aryloxyacetic acids, suggesting the 2-yloxy isomer could possess similar properties.

-

Scaffold for Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for applications like metal-organic frameworks (MOFs).[5][6]

Proposed Mechanism of Action: COX-2 Inhibition

The primary proposed mechanism for the anti-inflammatory effects of pyridinyloxy acetic acids is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Mechanism Steps:

-

Arachidonic Acid Release: Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane.

-

COX-2 Conversion: The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂).

-

Prostaglandin Synthesis: PGH₂ is further metabolized into various pro-inflammatory prostaglandins (e.g., PGE₂) and thromboxanes.

-

Inflammatory Cascade: These prostaglandins mediate the classic signs of inflammation: pain, fever, swelling, and redness.

-

Inhibition: this compound is hypothesized to enter the hydrophobic channel of the COX-2 active site. The carboxylic acid group can form a key hydrogen bond with a critical arginine residue (Arg120), while the pyridine ring engages in π-π stacking interactions, effectively blocking the entry of arachidonic acid and inhibiting prostaglandin synthesis.[5]

Signaling Pathway Diagram

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 58530-50-0 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. 58530-50-0|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(Pyridin-4-yloxy)acetic acid (58530-47-5) for sale [vulcanchem.com]

- 6. Buy 2-(Pyridin-4-yloxy)acetic acid | 58530-47-5 [smolecule.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Pyridin-2-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Pyridin-2-yloxy)acetic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount for unambiguous identification, purity assessment, and the study of its chemical environment. This document, authored from the perspective of a Senior Application Scientist, offers not just spectral data but also the underlying principles and practical considerations for acquiring and interpreting these spectra.

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. Its ability to provide detailed information about molecular structure, dynamics, and interactions at the atomic level makes it a powerful tool for chemists. For a novel compound like this compound, NMR serves as a primary method for structural confirmation and characterization.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the accurate assignment of NMR signals. The structure of this compound with the IUPAC recommended numbering is presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR data in Deuterated Dimethyl Sulfoxide (DMSO-d₆) is summarized in the table below. DMSO-d₆ is a common solvent for polar compounds and its residual peak can be used as an internal standard.[1]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.15 | ddd | 5.0, 2.0, 0.8 |

| H-4 | 7.80 | ddd | 8.5, 7.0, 2.0 |

| H-3 | 7.10 | d | 8.5 |

| H-5 | 6.95 | ddd | 7.0, 5.0, 0.8 |

| OCH₂ | 4.90 | s | - |

| COOH | 13.5 (broad) | s | - |

Disclaimer: These are predicted values. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the pyridine ring appear in the aromatic region (δ 6.5-8.5 ppm).

-

H-6: Being adjacent to the electronegative nitrogen and the ether oxygen, H-6 is the most deshielded aromatic proton, appearing furthest downfield. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H-5, H-4, and a small long-range coupling to H-3.

-

H-4: This proton is also significantly deshielded and its complex multiplicity (ddd) is due to coupling with H-3, H-5, and H-6.

-

H-3 and H-5: These protons are in a more shielded environment compared to H-4 and H-6. Their chemical shifts are influenced by the electronic effects of the nitrogen and the ether linkage.

-

-

Methylene Protons (OCH₂): The two protons of the methylene group adjacent to the ether oxygen and the carboxylic acid appear as a singlet around δ 4.90 ppm. The singlet nature indicates no adjacent protons to couple with.

-

Carboxylic Acid Proton (COOH): The acidic proton is typically broad and appears significantly downfield (δ 10-14 ppm) due to hydrogen bonding and its acidic nature. Its chemical shift can be highly dependent on concentration and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[2] The predicted ¹³C NMR data for this compound in DMSO-d₆ is presented below.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 170.0 |

| C-2 | 163.5 |

| C-6 | 148.0 |

| C-4 | 140.0 |

| C-5 | 117.0 |

| C-3 | 112.0 |

| OCH₂ | 65.0 |

Disclaimer: These are predicted values. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon, appearing at the lowest field (δ ~170.0 ppm).

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The five carbons of the pyridine ring appear in the aromatic region of the spectrum.

-

C-2: The carbon directly attached to the ether oxygen and adjacent to the nitrogen is significantly deshielded.

-

C-6: The carbon atom adjacent to the nitrogen is also deshielded.

-

C-4, C-5, C-3: The remaining pyridine carbons appear at higher fields, with their specific shifts determined by their position relative to the nitrogen and the substituent.

-

-

Methylene Carbon (OCH₂): The carbon of the methylene group appears in the aliphatic region, with its chemical shift influenced by the adjacent electronegative oxygen atoms.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard operating procedure for the analysis of this compound.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS, though the residual solvent peak is often used for routine characterization) can be added.

II. Instrument Setup and Data Acquisition

The following workflow outlines the key steps in setting up an NMR spectrometer for data acquisition.

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(Pyridin-2-yloxy)acetic acid

Introduction: The Structural Significance of 2-(Pyridin-2-yloxy)acetic acid

This compound is a molecule of interest in medicinal chemistry and materials science, integrating a pyridine ring, an ether linkage, and a carboxylic acid moiety. This unique combination of functional groups imparts specific chemical properties that are crucial for its application. The pyridine ring can engage in hydrogen bonding and metal coordination, while the carboxylic acid provides a site for salt formation, esterification, or amide bond coupling. The ether linkage offers conformational flexibility. Accurate structural elucidation and confirmation are paramount in the development of any application involving this compound. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As experimentally verified spectra for this specific compound are not widely available in the public domain, this guide will synthesize predicted spectral characteristics based on established principles and data from analogous structures, providing a robust framework for researchers.[1]

Part 1: Molecular Structure Confirmation via FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Experimental Protocol: FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of solid-state this compound is as follows:

-

Sample Preparation:

-

Ensure the sample is dry and free of solvent.

-

Prepare a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be homogenous.

-

Transfer the powdered mixture to a pellet-pressing die and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform baseline correction and data processing as required.

-

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the carboxylic acid, the pyridine ring, and the ether linkage.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1470, ~1430 | C=C and C=N stretches | Pyridine Ring | Medium to Strong |

| ~1250 | C-O stretch (asymmetric) | Aryl Ether | Strong |

| ~1050 | C-O stretch (symmetric) | Aryl Ether | Medium |

| 1320-1210 | C-O stretch | Carboxylic Acid | Medium |

| 950-910 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |

Causality Behind Spectral Features:

-

The Broad O-H Stretch: The carboxylic acid's O-H stretching vibration appears as a very broad band from approximately 3300 to 2500 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding, where the carboxylic acid forms dimers in the solid state.

-

The Intense Carbonyl (C=O) Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ is expected for the carbonyl group of the dimerized carboxylic acid. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit several bands in the 1600-1430 cm⁻¹ region due to C=C and C=N stretching vibrations. These are characteristic of heteroaromatic systems.

-

Ether C-O Stretches: The aryl ether linkage will produce a prominent asymmetric C-O stretching band around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

Visualizing the FT-IR Workflow:

Caption: A generalized workflow for FT-IR analysis of a solid sample.

Part 2: Elucidating Molecular Weight and Fragmentation via Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

A typical protocol for analyzing this compound using electrospray ionization (ESI) mass spectrometry is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution should be clear and free of particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated molecule [M+H]⁺.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₇H₇NO₃) is 153.14 g/mol .[2] In positive-ion ESI-MS, the molecular ion is expected to be observed as the protonated species [M+H]⁺ at an m/z of approximately 154.1.

The fragmentation of this molecule is likely to proceed through several key pathways, with the most probable fragmentation being the loss of the carboxylic acid group. Data from the closely related compound, 2-pyridylacetic acid, shows a dominant fragmentation corresponding to the loss of the carboxylic acid group.[3]

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 154.1 | [C₇H₈NO₃]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |

| 110.1 | [C₅H₆NO]⁺ | CO₂ + H₂ | Loss of the carboxylic acid group and rearrangement |

| 94.1 | [C₅H₆N]⁺ | CO₂ + H₂O | Loss of the entire side chain |

| 79.1 | [C₅H₅N]⁺ | - | Pyridine radical cation |

Causality Behind Fragmentation:

The fragmentation process in mass spectrometry favors the formation of stable ions and neutral molecules.

-

Primary Fragmentation: The most likely initial fragmentation is the cleavage of the bond between the ether oxygen and the methylene group of the acetic acid moiety, leading to the loss of the entire OCH₂COOH side chain. A more complex rearrangement could lead to the loss of the carboxylic acid group.

-

Further Fragmentation: The resulting pyridin-2-ol cation could undergo further fragmentation, potentially losing CO to form a pyrrole-like cation or fragmenting to the stable pyridine cation.

Visualizing the Mass Spectrometry Workflow:

Caption: A workflow for ESI-MS/MS analysis.

Conclusion: A Synergistic Approach to Structural Verification

The combination of FT-IR spectroscopy and mass spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. FT-IR confirms the presence of the key functional groups—carboxylic acid, pyridine ring, and ether—while mass spectrometry provides the exact molecular weight and insights into the molecular structure through predictable fragmentation patterns. For researchers and drug development professionals, the application of these techniques in tandem is essential for ensuring the identity, purity, and stability of this and other related compounds, forming a critical foundation for further scientific investigation and application.

References

- National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem Compound Database.

- Cenmed Enterprises. (n.d.). This compound (C007B-408696).

- LibreTexts. (2023). Fragmentation and Interpretation of Spectra. In Mass Spectrometry.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 58530-50-0.

- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.

- Al-Amiery, A. A. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-260.

- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- ResearchGate. (n.d.). FT-IR spectrum of the acetic acid.

- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook.

Sources

A Technical Guide to the Crystallographic Analysis of 2-(Pyridin-2-yloxy)acetic acid: From Crystal Growth to Structural Elucidation

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray diffraction structure of 2-(Pyridin-2-yloxy)acetic acid (CAS No: 58530-50-0).[1][2][3] To date, a public repository of the crystal structure for this compound is not available, underscoring the necessity of the methodologies detailed herein. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the complete workflow from single-crystal cultivation to the intricacies of data collection, structure solution, and refinement. Furthermore, we offer predictive insights into the molecular geometry and supramolecular architecture of this compound, based on the established principles of hydrogen bonding and π-π stacking interactions prevalent in analogous pyridine and carboxylic acid-containing compounds.

Introduction: The Significance of this compound

This compound is a small organic molecule featuring a pyridine ring linked via an ether oxygen to an acetic acid moiety. This unique combination of a heteroaromatic ring and a carboxylic acid group imparts a range of chemical properties that make it a molecule of interest in medicinal chemistry and materials science. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxylic acid group is a strong hydrogen bond donor and acceptor.[4][5][6] The precise three-dimensional arrangement of these functional groups, as determined by single-crystal X-ray diffraction, is paramount for understanding its biological activity, physicochemical properties, and potential applications in drug design and crystal engineering.

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no deposited structure for this compound at the time of this writing.[7][8] This guide, therefore, outlines the necessary experimental and computational steps to bridge this data gap.

Experimental Workflow: A Self-Validating Protocol for Structure Determination

The determination of a crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallography. The workflow presented here is designed to be a self-validating system, where the quality of the outcome of each step dictates the success of the subsequent one.

Figure 1: A comprehensive workflow for the determination of the crystal structure of this compound.

Step 1: Cultivation of High-Quality Single Crystals

The axiom "garbage in, garbage out" is particularly pertinent to crystallography; the quality of the crystal dictates the quality of the diffraction data and, ultimately, the final structure.[9]

2.1.1. Compound Purification: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques such as recrystallization or column chromatography are recommended.

2.1.2. Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[10] A systematic approach involves screening a range of solvents with varying polarities. For this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water should be explored.

2.1.3. Crystallization Methodologies: Several techniques can be employed to achieve the supersaturation required for crystal growth.[9][11][12][13]

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[9][10]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below.[9] This method is effective for compounds that exhibit a significant increase in solubility with temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is insoluble but miscible with the solvent). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.[13]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible precipitant. Crystals form at the interface as the liquids slowly mix.

| Method | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration | Simple to implement | Not suitable for volatile compounds |

| Slow Cooling | Decreased solubility at lower temperatures | Good for moderately soluble compounds | Can sometimes lead to rapid crystallization |

| Vapor Diffusion | Gradual change in solvent composition | High success rate for small quantities | Requires careful selection of solvent/precipitant pair |

Table 1: Comparison of common crystallization techniques for small organic molecules.

Step 2: Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, they are ready for X-ray diffraction analysis.[14]

2.2.1. Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head. To protect the crystal from the environment and to facilitate handling, it is often coated in an inert oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal motion of the atoms and reduces radiation damage.

2.2.2. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[15] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A modern diffractometer with an area detector collects a series of images of these diffraction patterns at different crystal orientations.[15]

2.2.3. Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This process involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption and polarization. The output is a file containing a list of Miller indices (h,k,l) and the corresponding intensity for each reflection.

Step 3: Structure Solution and Refinement

2.3.1. Structure Solution: The "phase problem" is a central challenge in crystallography: the intensities of the diffracted waves are measured, but their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases and generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

2.3.2. Structure Refinement: The initial atomic positions are refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic coordinates and thermal displacement parameters until the best possible fit is achieved. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

2.3.3. Validation: The final crystal structure is rigorously validated using software such as PLATON or the IUCr's checkCIF service. Key metrics such as R-factors, goodness-of-fit, and residual electron density are assessed to ensure the quality and accuracy of the structure.

Predicted Molecular and Supramolecular Structure

In the absence of experimental data, we can predict the likely structural features of this compound based on its chemical composition and data from analogous structures.

Molecular Conformation

The molecule possesses conformational flexibility around the ether linkage and the C-C bond of the acetic acid moiety. The torsion angles C(pyridine)-O-C-C and O-C-C=O will define the overall shape of the molecule. The planarity of the pyridine ring and the carboxylic acid group will be a key feature.

Supramolecular Assembly: Hydrogen Bonding and π-π Stacking

The crystal packing will be dominated by a network of intermolecular interactions.

3.2.1. Hydrogen Bonding: The most prominent interaction is expected to be the robust and highly persistent carboxylic acid-pyridine hydrogen bond (O-H···N).[4][5][6][16] This is a strong and directional interaction that is a powerful tool in crystal engineering. It is highly probable that this interaction will be a primary supramolecular synthon in the crystal structure of this compound. Carboxylic acid dimers, formed through O-H···O hydrogen bonds, are also a possibility, though the pyridine nitrogen is a stronger hydrogen bond acceptor.[16]

Figure 2: Common hydrogen bonding motifs expected in the crystal structure.

3.2.2. π-π Stacking: The electron-deficient pyridine rings are likely to engage in π-π stacking interactions.[17][18][19][20] These interactions, where the aromatic rings are arranged in a parallel-displaced or T-shaped geometry, will contribute to the overall stability of the crystal lattice. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å.

Presentation of Crystallographic Data

Once determined, the crystallographic data should be presented in a standardized format, typically in a Crystallographic Information File (CIF). Key parameters are summarized in a table for clarity and ease of comparison.

| Parameter | Description | Expected Value/Information |

| Chemical Formula | C₇H₇NO₃ | - |

| Formula Weight | 153.14 g/mol | - |

| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |

| Space Group | e.g., P2₁/c, P-1 | To be determined |

| a, b, c (Å) | Unit cell dimensions | To be determined |

| α, β, γ (°) | Unit cell angles | To be determined |

| V (ų) | Unit cell volume | To be determined |

| Z | Molecules per unit cell | To be determined |

| ρ (calculated) (g/cm³) | Calculated density | To be determined |

| µ (mm⁻¹) | Absorption coefficient | To be determined |

| F(000) | Structure factor | To be determined |

| Reflections collected | Total number of diffraction spots | To be determined |

| Independent reflections | Unique reflections | To be determined |

| R_int | Internal R-factor | To be determined |

| R1, wR2 | Final R-factors | < 0.05 for a good quality structure |

| Goodness-of-fit (S) | - | ~1 for a good refinement |

Table 2: A template for the summary of crystallographic data for this compound.

Conclusion

The determination of the single-crystal structure of this compound is a crucial step in fully characterizing this molecule. This guide provides a robust, field-proven methodology for achieving this, from the foundational step of growing high-quality crystals to the final stages of structure refinement and validation. The predictive analysis of its supramolecular chemistry, particularly the anticipated formation of strong carboxylic acid-pyridine hydrogen bonds and π-π stacking interactions, provides a theoretical framework to guide the interpretation of the experimental results. The successful execution of the protocols outlined herein will yield invaluable data for the scientific community, particularly for those in the fields of drug discovery and materials science.

References

- Journal of Applied Crystallography. Wikipedia. [Link]

- Journal of Applied Crystallography.

- This compound | CAS 58530-50-0.

- Journal of Applied Crystallography. Wikipedia (German). [Link]

- Aakeröy, C. B., et al. "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety." Crystal Growth & Design.

- Lachicotte, R. J. "How To: Grow X-Ray Quality Crystals." University of Rochester Department of Chemistry. [Link]

- Journal of Applied Crystallography. SciSpace. [Link]

- Journal of Applied Crystallography.

- Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications.

- Acta Crystallographica Section E-Structure Reports Online Impact Factor. Bioxbio. [Link]

- Li, R., et al. "Single-crystal growth of organic semiconductors." DR-NTU. [Link]

- Acta Crystallographica Section E. Wikipedia. [Link]

- Coles, S. J., and Thomas, L. H. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews. RSC Publishing. [Link]

- Acta Crystallographica Section E.

- MacGillivray, L. R., et al. "The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs." CrystEngComm. RSC Publishing. [Link]

- Gonnade, R. G., et al. "Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides." CrystEngComm. RSC Publishing. [Link]

- Growing Quality Crystals. MIT Department of Chemistry. [Link]

- Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]

- Acta crystallographica. Section E, Structure reports online. NUsearch. [Link]

- Aakeröy, C. B., et al. "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety." Crystal Growth & Design.

- Cerný, J., and Hobza, P. "Discovering the stacking landscape of a pyridine-pyridine system." PLoS ONE. [Link]

- Cruz-Cabeza, A. J., et al.

- Taylor, C. R., and Day, G. M. "Co-crystals and molecular salts of carboxylic acid/pyridine complexes." CrystEngComm. RSC Publishing. [Link]

- Chen, P., et al. "Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids." RSC Advances. [Link]

- π−π Interaction in Pyridine.

- Small molecule crystallography. Excillum. [Link]

- Zeghouan, O., et al. "A part of the crystal packing showing π – π stacking interactions between the pyridine rings (dashed lines).

- Salentin, S., et al. "Heteroaromatic π-Stacking Energy Landscapes.

- Determination of crystal structure by single crystal X-ray diffraction. SlideShare. [Link]